

Technical Guide: FMF-04-159-2 Applications in Cancer Research[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

[Get Quote](#)

Executive Summary

FMF-04-159-2 is a first-in-class, covalent chemical probe designed to target Cyclin-Dependent Kinase 14 (CDK14) and the related TAIRE family kinases (CDK16, CDK17, CDK18). Unlike non-selective CDK inhibitors (e.g., flavopiridol) or reversible CDK4/6 inhibitors (e.g., palbociclib), **FMF-04-159-2** utilizes a targeted acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys218) unique to the TAIRE subfamily.

This guide details the mechanistic basis, experimental utility, and validated protocols for utilizing **FMF-04-159-2** to dissect CDK14-driven oncogenic signaling, particularly in Wnt-dependent cancers (e.g., colorectal, esophageal). It emphasizes the critical "washout" methodology required to distinguish on-target covalent efficacy from off-target reversible activity against CDK2.

Molecular Mechanism & Chemical Design[1]

Structural Logic

FMF-04-159-2 was developed by hybridizing the scaffold of the pan-CDK inhibitor AT7519 with an electrophilic acrylamide warhead.

- Scaffold (AT7519-derived): Provides ATP-competitive binding affinity to the CDK active site.

- Warhead (Acrylamide): Positioned to react specifically with Cys218 located in the solvent-exposed region of the CDK14 ATP-binding pocket.

Selectivity Profile

While the scaffold confers affinity for multiple CDKs (including CDK2 and CDK10), the covalent mechanism grants **FMF-04-159-2** distinct temporal selectivity.

- Covalent Targets (Irreversible): CDK14, CDK16, CDK17, CDK18 (TAIRE family).
- Reversible Off-Targets: CDK2, CDK10.

Table 1: Kinase Selectivity Profile (HCT116 Cells)

Kinase Target	Interaction Type	IC50 (NanoBRET)	Biochemical IC50
CDK14	Covalent (Irreversible)	39.6 nM	88 nM
CDK16	Covalent (Irreversible)	~10 nM	10 nM
CDK2	Reversible	256 nM	~200 nM
CDK10	Reversible	> 1 μ M	N/D

“

*Critical Insight: The ~6-fold window between CDK14 and CDK2 is insufficient for selectivity in standard continuous-treatment assays. Washout experiments are mandatory to exploit the covalent nature of **FMF-04-159-2**.*

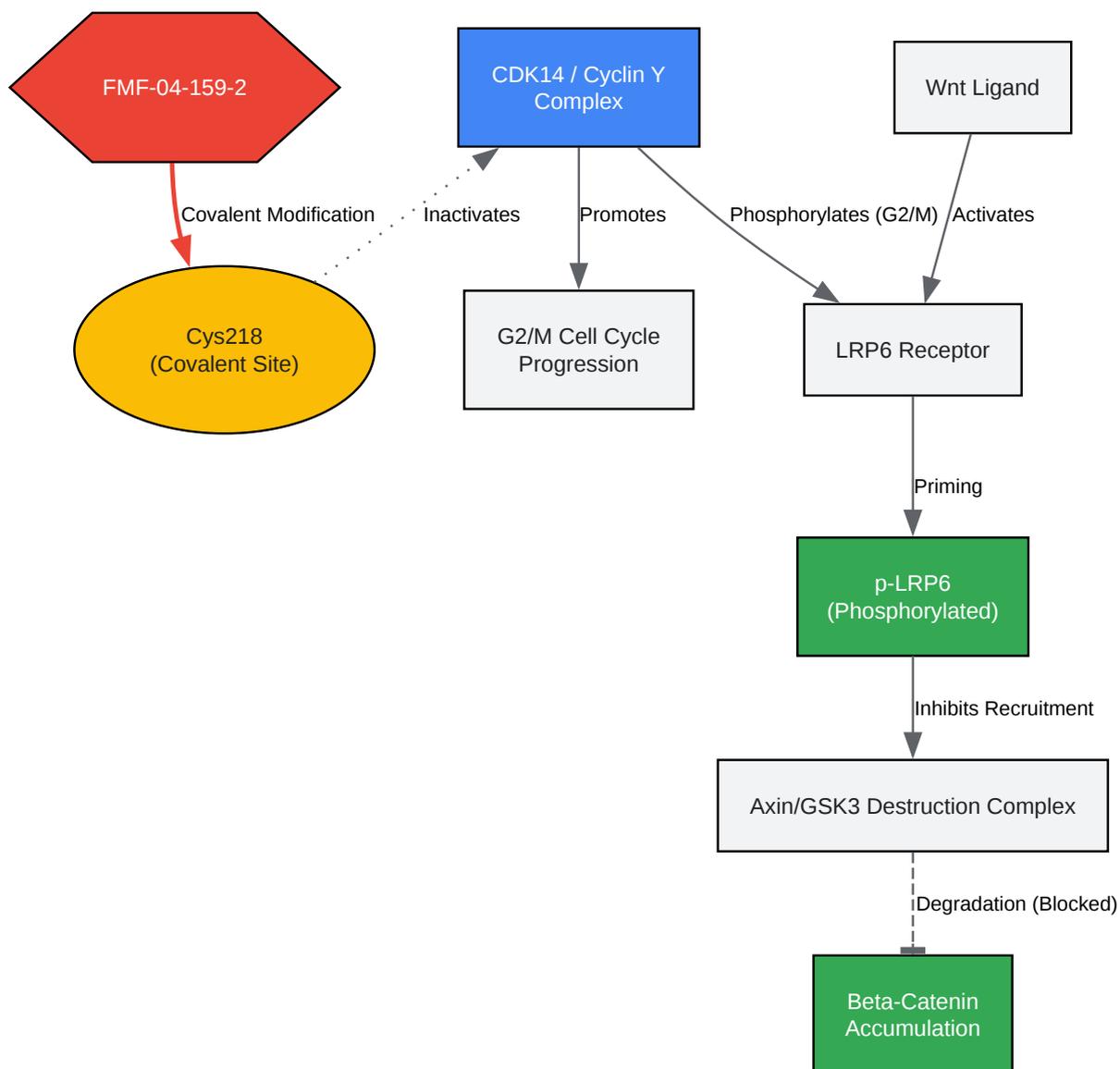
Biological Context: The CDK14 Signaling Axis[1]

CDK14 (formerly PFTK1) is a critical regulator of the Wnt/

-catenin signaling pathway. It complexes with Cyclin Y (CCNY) to phosphorylate the LRP6 co-receptor, priming the Wnt signalosome.

Pathway Visualization

The following diagram illustrates the intervention point of **FMF-04-159-2** within the Wnt signaling cascade and the cell cycle.



[Click to download full resolution via product page](#)

Caption: **FMF-04-159-2** covalently binds Cys218 on CDK14, blocking LRP6 phosphorylation and arresting cells in G2/M.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use of **FMF-04-159-2** must be paired with its reversible control, FMF-04-159-R. This control compound is structurally identical but lacks the reactive acrylamide warhead, preventing covalent bond formation.

The "Washout" Protocol (Gold Standard)

This protocol segregates CDK14 (covalent) efficacy from CDK2 (reversible) toxicity.

Materials:

- Probe: **FMF-04-159-2** (10 mM DMSO stock).
- Control: FMF-04-159-R (10 mM DMSO stock).
- Cell Line: HCT116 (or other Wnt-dependent line).
- Readout: Western Blot (p-LRP6, Total CDK14) or Cell Viability (CellTiter-Glo).

Workflow:

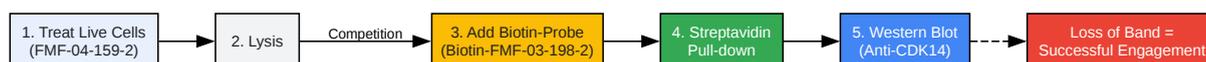
- Seeding: Plate cells and allow to adhere for 24 hours.
- Pulse Treatment: Treat cells with 1 μ M of Probe or Control for 4 hours.
 - Rationale: 4 hours is sufficient for covalent saturation of CDK14 but minimizes long-term off-target exposure.
- Washout (Critical Step):
 - Aspirate media containing the compound.
 - Wash cells 3x with warm PBS (or media).
 - Add fresh, compound-free media.
 - Mechanism:[\[1\]](#)[\[2\]](#) This removes the reversible inhibitor (FMF-04-159-R) and the reversible fraction of **FMF-04-159-2** bound to CDK2. Only the covalently bound CDK14 remains

inhibited.

- Incubation: Incubate for an additional 2–24 hours depending on readout.
- Harvest/Analysis:
 - Result A (Probe): Sustained inhibition of p-LRP6 or cell growth = CDK14 driven.
 - Result B (Control): Recovery of signaling/growth = Reversible effect (CDK2).

Target Engagement Workflow

To verify the probe has engaged CDK14 inside the cell, use a competition pull-down assay with a biotinylated probe (Biotin-FMF-03-198-2).[3]



[Click to download full resolution via product page](#)

Caption: Competition assay: Pre-treatment with **FMF-04-159-2** blocks biotin-probe binding, resulting in signal loss.

Applications in Cancer Research

Colorectal Cancer (CRC)[1]

- Rationale: CRC often exhibits Wnt pathway hyperactivation. CDK14 amplification is observed in subsets of CRC.
- Application: Use **FMF-04-159-2** to determine if CDK14 is a driver of proliferation in APC-mutated lines.
- Expected Outcome: G2/M arrest and reduced colony formation only under washout conditions if the tumor is CDK14-dependent.

Drug Resistance Studies[4]

- Rationale: TAIRE kinases are frequent "off-targets" of clinical inhibitors (e.g., sunitinib, ibrutinib).
- Application: Use **FMF-04-159-2** to model the specific contribution of CDK14 inhibition to the toxicity or efficacy profiles of multi-targeted kinase inhibitors.

References

- Ferguson, F. M., et al. (2019).[1][4] "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." *Cell Chemical Biology*, 26(6), 804–817.
- Jiang, J., et al. (2022). "Targeting the Wnt pathway in cancer: mechanisms and therapeutic implications." *Signal Transduction and Targeted Therapy*.
- Tocris Bioscience. "**FMF-04-159-2** Product Datasheet."
- Gray, N. S., & Ferguson, F. M. (2019).[4] "Covalent Kinase Inhibitors: Tool Generation and Application." Dana-Farber Cancer Institute Lab Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- 3. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. PRIDE - PRoteomics IDentifications Database [[ebi.ac.uk](https://www.ebi.ac.uk)]
- To cite this document: BenchChem. [Technical Guide: FMF-04-159-2 Applications in Cancer Research[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607487#fmf-04-159-2-applications-in-cancer-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com